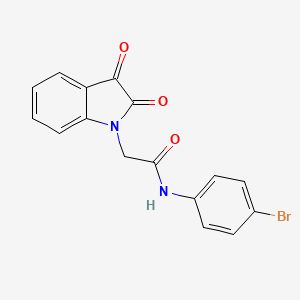
N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group and an indole moiety, which are linked through an acetamide bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and isatin.
Formation of Intermediate: The reaction between 4-bromoaniline and isatin under acidic or basic conditions leads to the formation of an intermediate compound.
Acetylation: The intermediate compound is then acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and indole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide
- N-(4-Fluoro-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide
- N-(4-Methyl-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide
Uniqueness
N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it distinct from its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C16H11BrN2O3 |
|---|---|
Molecular Weight |
359.17 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(2,3-dioxoindol-1-yl)acetamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20) |
InChI Key |
USZYFXWBKRHBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)
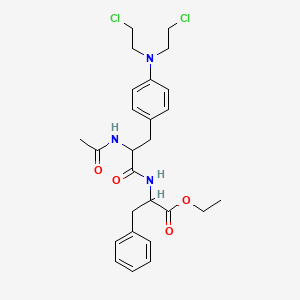
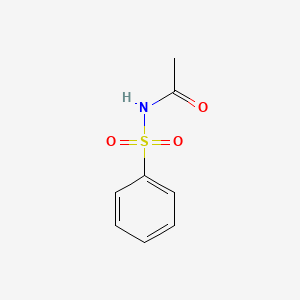
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
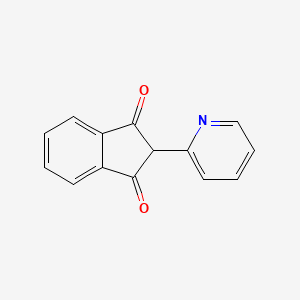
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708553.png)
![Benzo[b]thiophen-3(2H)-one, 2-(phenylimino)-](/img/structure/B11708555.png)
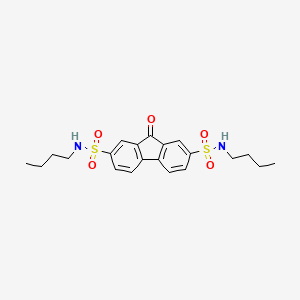

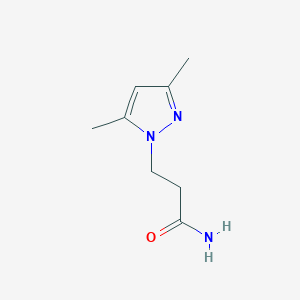
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)
